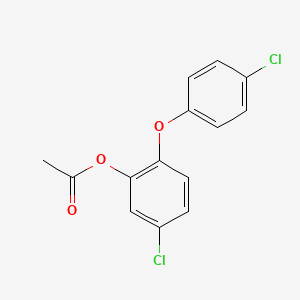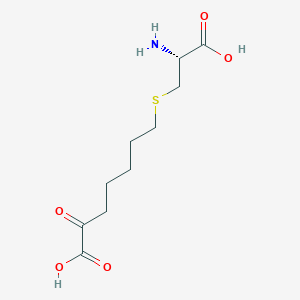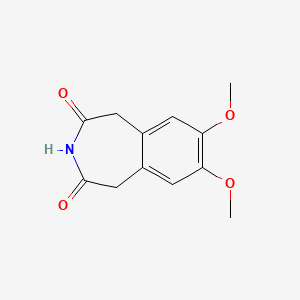![molecular formula C₂₀H₂₀N₆O₇S₄ B1145022 [6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiaz CAS No. 111874-09-0](/img/no-structure.png)
[6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiaz
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound you mentioned, [6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiaz, is also known as Cefuroxime Axetil . It is a second-generation cephalosporin antibiotic .
Molecular Structure Analysis
The molecular formula of Cefuroxime Axetil is C20H22N4O10S . It has a molecular weight of 510.47 . The structure includes a β-lactam ring, which is common in cephalosporin antibiotics .Physical And Chemical Properties Analysis
Cefuroxime Axetil is a solid at room temperature . It has a melting point of 204 °C . It is soluble in Dimethylformamide .Mechanism of Action
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '[6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiaz' involves the coupling of two key intermediates, namely 2-amino-4-thiazole and 4-(2-carboxyethyl)-2-thiazole, followed by the addition of an acetyl group and an oxime moiety. The final step involves the resolution of the resulting racemic mixture to obtain the desired enantiomer.", "Starting Materials": [ "2-amino-4-thiazole", "4-(2-carboxyethyl)-2-thiazole", "acetic anhydride", "hydroxylamine hydrochloride", "triethylamine", "N,N-dimethylformamide", "ethyl acetate", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Coupling of 2-amino-4-thiazole and 4-(2-carboxyethyl)-2-thiazole using triethylamine as a base and N,N-dimethylformamide as a solvent to obtain the intermediate 4-(2-carboxyethyl)-2-[(2-thiazolyl)amino]thiazole.", "Step 2: Acetylation of the intermediate using acetic anhydride and triethylamine as a base in N,N-dimethylformamide to obtain the intermediate 4-(2-carboxyethyl)-2-[(2-thiazolyl)acetylamino]thiazole.", "Step 3: Oximation of the intermediate using hydroxylamine hydrochloride and sodium hydroxide in water to obtain the intermediate 4-(2-carboxyethyl)-2-[(2-thiazolyl)(methoxyimino)acetylamino]thiazole.", "Step 4: Resolution of the racemic mixture using a chiral resolving agent such as tartaric acid to obtain the desired enantiomer '[6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiaz'." ] } | |
CAS RN |
111874-09-0 |
Product Name |
[6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiaz |
Molecular Formula |
C₂₀H₂₀N₆O₇S₄ |
Molecular Weight |
584.67 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B1144949.png)
